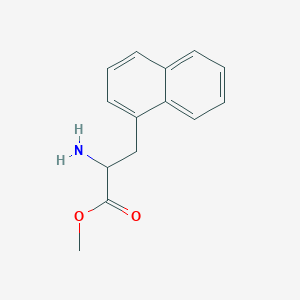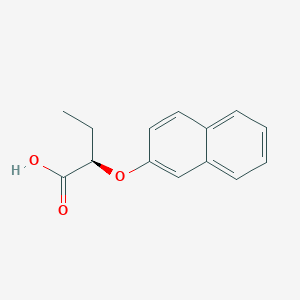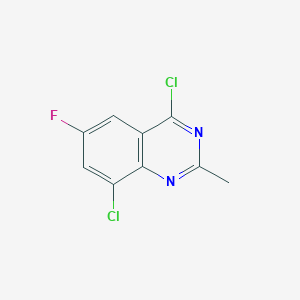![molecular formula C8H5F3N2OS B11875620 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-yl-(2,2,2-trifluoroéthyl) est un composé hétérocyclique qui appartient à la famille des thiénopyrimidines. Ce composé se caractérise par la présence d'un groupe trifluoroéthyle lié au noyau 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-yl-(2,2,2-trifluoroéthyl) implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de dérivés de 3-amino-thiophène-2-carboxylate avec de l'acide formique ou de l'orthoformiate de triéthyle. Cette réaction conduit à la formation du noyau 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine . Une autre approche implique l'utilisation de dérivés de 2-amino-thiophène-3-carboxylate, qui sont cyclisés à l'aide d'isocyanates et une cyclisation subséquente catalysée par une base .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des procédés de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-yl-(2,2,2-trifluoroéthyl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que le 4-ol-thieno[3,2-d]pyrimidine.
Substitution : Le groupe trifluoroéthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'hydrure de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les thiénopyrimidines substituées, en fonction des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
Chimie : Il sert de composant de base pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Les propriétés chimiques uniques du composé le rendent approprié pour le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-yl-(2,2,2-trifluoroéthyl) implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte de son activité antimycobactérienne, le composé inhibe la fonction des enzymes mycobactériennes, entraînant la perturbation des voies métaboliques essentielles. Cette inhibition entraîne la mort des cellules bactériennes .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimycobacterial activity, the compound inhibits the function of mycobacterial enzymes, leading to the disruption of essential metabolic pathways. This inhibition results in the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4-Dichloro-6-(2,2,2-trifluoroéthyl)thieno[2,3-d]pyrimidine
- 4-Chloro-6-(2,2,2-trifluoroéthyl)thieno[2,3-d]pyrimidine
Unicité
Le 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-yl-(2,2,2-trifluoroéthyl) est unique en raison de sa substitution trifluoroéthyle spécifique, qui lui confère des propriétés chimiques et des activités biologiques distinctes. Cette substitution améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H5F3N2OS |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14) |
Clé InChI |
FXDGJYAGDVODQY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1N=CNC2=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)




![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)



![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

